3-Benzoylpicolinic acid

Catalog No.
S668428
CAS No.
64362-32-9
M.F
C13H9NO3
M. Wt
227.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzoylpicolinic acid

CAS Number

64362-32-9

Product Name

3-Benzoylpicolinic acid

IUPAC Name

3-benzoylpyridine-2-carboxylic acid

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

InChI

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17)

InChI Key

YERHKEWRHQIXFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O

3-Benzoylpicolinic acid is an organic compound characterized by a pyridine ring substituted with a benzoyl group. Its chemical formula is C₁₁H₉NO₂, indicating the presence of a carboxylic acid functional group and a carbonyl group attached to the aromatic system. This compound is notable for its potential applications in medicinal chemistry and as a ligand in coordination chemistry.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols can yield esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, forming complexes that are useful in catalysis and material science.

Research indicates that 3-benzoylpicolinic acid exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Activity: It has been reported to possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition: Some studies suggest it may inhibit specific enzymes, which could be beneficial in treating various diseases.

Several methods have been developed to synthesize 3-benzoylpicolinic acid, including:

  • Condensation Reactions: Typically involves the reaction of picolinic acid with benzoyl chloride or benzoyl anhydride under basic conditions.
  • Oxidative Methods: Oxidation of appropriate precursors such as 3-benzoylpyridine can yield the desired product.
  • Cyclization Reactions: Involves the cyclization of suitable precursors containing both pyridine and benzoyl moieties.

3-Benzoylpicolinic acid has diverse applications:

  • Pharmaceuticals: Used in drug development for its potential therapeutic effects.
  • Coordination Chemistry: Acts as a ligand in metal complexes, which are important in catalysis and materials science.
  • Agricultural Chemistry: Potentially utilized in developing new agrochemicals due to its biological activity.

Interaction studies have focused on how 3-benzoylpicolinic acid interacts with various biological targets and metal ions:

  • Metal Complexes: Its ability to form stable complexes with transition metals has been explored for applications in catalysis and drug delivery systems.
  • Biological Targets: Investigations into its binding affinity with enzymes and receptors have provided insights into its mechanism of action in biological systems .

Several compounds share structural similarities with 3-benzoylpicolinic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-BenzoylpyridinePyridine ring with a benzoyl groupLacks carboxylic acid functionality
4-BenzoylpyridineSimilar structure but different substitutionDifferent reactivity patterns due to position
Nicotinic AcidPyridine ring with a carboxylic groupExhibits different biological activities
Isonicotinic AcidSimilar to nicotinic acid but with variationsUsed primarily in pharmaceutical applications

3-Benzoylpicolinic acid stands out due to its unique combination of functional groups that confer both biological activity and versatility in synthetic applications. Its ability to act as both a ligand and a potential therapeutic agent highlights its significance in chemical research and development.

3-Benzoylpicolinic acid is systematically named 3-benzoylpyridine-2-carboxylic acid (IUPAC). Key identifiers include:

PropertyValue
CAS Number64362-32-9
Molecular FormulaC₁₃H₉NO₃
Molecular Weight227.21 g/mol
SMILESO=C(C1=NC=C(C(=O)C2=CC=CC=C2)C=C1)O
InChI KeyYERHKEWRHQIXFY-UHFFFAOYSA-N

The benzoyl group enhances lipophilicity, while the carboxylic acid enables coordination with metal ions.

Historical Context and Development

First synthesized in the mid-20th century via Friedel-Crafts acylation, this compound gained prominence in the 2000s for its role in medicinal chemistry. Notably, it was used in developing pyrido[2,3-d]pyridazines targeting the hedgehog signaling pathway, a key regulator in cancer therapeutics.

Position in Organic and Coordination Chemistry

As a bidentate ligand, 3-benzoylpicolinic acid coordinates through the pyridine nitrogen and carboxylate oxygen. This property is exploited in ruthenium(II) complexes, such as [Ru(bpy)₂(bzpic)₂]²⁺ (bpy = 2,2'-bipyridine), which exhibit antiproliferative effects against melanoma cells (IC₅₀ = 39.1 µg/mL).

Relationship to Pyridine Carboxylic Acid Derivatives

Compared to isomers like nicotinic (3-carboxyl) and isonicotinic (4-carboxyl) acids, the 2-carboxyl group in 3-benzoylpicolinic acid enhances steric hindrance, altering reactivity. For example:

DerivativeSubstituent PositionKey Application
Picolinic acid2-carboxylMetal chelation
Nicotinic acid3-carboxylVitamin B3 synthesis
3-Benzoylpicolinic acid2-carboxyl, 3-benzoylAnticancer agents

Molecular Structure and Formula

3-Benzoylpicolinic acid, systematically known as 3-benzoylpyridine-2-carboxylic acid, represents a pyridine derivative characterized by the presence of both a benzoyl group at the 3-position and a carboxylic acid functional group at the 2-position of the pyridine ring [2] [3] [33]. The compound possesses the molecular formula C₁₃H₉NO₃ with a molecular weight of 227.22 grams per mole [2] [3] [33].

The structural framework consists of a pyridine ring system bearing two distinct functional groups that contribute to its unique chemical properties [2] [3]. The benzoyl substituent introduces an aromatic ketone functionality, while the carboxylic acid group provides acidic characteristics [33] [34]. The compound is registered under Chemical Abstracts Service number 64362-32-9 [2] [3] [33].

Table 1: Fundamental Molecular Properties of 3-Benzoylpicolinic Acid

PropertyValueReference
Molecular FormulaC₁₃H₉NO₃ [2] [3] [33]
Molecular Weight227.22 g/mol [2] [3] [33]
Chemical Abstracts Service Number64362-32-9 [2] [3] [33]
International Union of Pure and Applied Chemistry Name3-benzoylpyridine-2-carboxylic acid [33] [35]
Simplified Molecular Input Line Entry SystemOC(=O)c1ncccc1C(=O)c2ccccc2 [33]

The molecular structure exhibits specific geometric characteristics with the benzoyl group positioned adjacent to the carboxylic acid functionality [2] [3]. This arrangement creates potential for intramolecular interactions and influences the compound's overall chemical behavior [35]. The International Chemical Identifier for this compound is InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17) [33] [35].

Crystallographic Analysis

While specific crystallographic data for 3-benzoylpicolinic acid remains limited in the available literature, structural analysis of related picolinic acid derivatives provides valuable insights into potential crystal packing arrangements [38] [39] [40]. Recent crystallographic studies of picolinic acid derivatives demonstrate that the introduction of specific substituents induces significant changes in both molecular structure and crystal packing patterns [38].

The crystallization behavior of picolinic acid compounds is primarily driven by a balance between π-stacking interactions and weak nonbonding contacts [38]. Single-crystal X-ray diffraction analyses of related compounds reveal that small changes in pyridine substituents can induce conformational changes, with benzyl ring orientations spanning from planar to perpendicular arrangements [38].

Picolinic acid itself has been shown to crystallize in the C2/c space group, with structures obtained at both room temperature and 150 Kelvin representing significant crystallographic achievements [40]. The compound exhibits polymorphic behavior, with two distinct polymorphic forms identifiable, though no hydrates or solvates have been reported [40].

Table 2: Crystallographic Parameters of Related Picolinic Acid Derivatives

CompoundSpace GroupTemperature (K)Key Structural FeaturesReference
Picolinic AcidC2/c150Two polymorphic forms identified [40]
Pterostilbene/Picolinic Acid Cocrystal (Polymorph A)P2₁/c100Monoclinic system, zwitterionic form [9]
Pterostilbene/Picolinic Acid Cocrystal (Polymorph B)Pbcn100Orthorhombic system, 16 formula units [9]

The crystal structures of picolinic acid derivatives frequently exhibit carboxylic acid-pyridine supramolecular synthons, which are assembled through hydrogen bonding interactions between carboxyl oxygen-hydrogen groups and pyridine nitrogen atoms [42]. These intermolecular interactions play crucial roles in determining the solid-state packing arrangements and overall stability of the crystalline materials [42].

Physical Constants and Properties

Melting Point and Thermal Stability

3-Benzoylpicolinic acid exhibits a melting point range of 151-155°C according to literature values [3] [4] [33] [36] [37]. This relatively high melting point reflects the compound's crystalline nature and the strength of intermolecular interactions within the solid state [3] [4].

Thermal stability studies on related pyridine carboxylic acid derivatives provide insights into the decomposition behavior of 3-benzoylpicolinic acid [13]. Research on picolinic acid decarboxylation kinetics demonstrates that the compound undergoes thermal decomposition at elevated temperatures, with the process being influenced by the presence of electron-withdrawing substituents [13].

Table 3: Thermal Properties of 3-Benzoylpicolinic Acid

PropertyValueConditionsReference
Melting Point151-155°CLiterature value [3] [4] [33] [36] [37]
Physical FormPowderRoom temperature [3] [33] [36] [37]
Thermal DecompositionRate constant ≥ 4.5 × 10⁻⁴ s⁻¹150°C, various pH conditions [13]

The thermal decomposition of 3-benzoylpicolinic acid follows first-order kinetics, with rate constants measured at 150°C showing values of 2.0 × 10⁻⁴, 4.5 × 10⁻⁴, and 3.0 × 10⁻⁴ s⁻¹ at pH values of 0.37, 1.22, and 2.19, respectively [13]. These measurements indicate that the compound exhibits moderate thermal stability under standard laboratory conditions but undergoes decomposition at elevated temperatures [13].

Solubility Profile

The solubility characteristics of 3-benzoylpicolinic acid demonstrate significant variation across different solvent systems [18] [19] [20]. The compound exhibits varying degrees of solubility in polar and nonpolar solvents, with water solubility being particularly relevant for aqueous applications [18].

Computational chemistry data indicates that 3-benzoylpicolinic acid possesses a calculated logarithmic partition coefficient (LogP) value of approximately 2.01, suggesting moderate lipophilicity [17] [35]. This value indicates a preference for organic phases over aqueous environments, with implications for bioavailability and membrane permeability characteristics [17].

Table 4: Solubility and Partition Properties of 3-Benzoylpicolinic Acid

PropertyValueSolvent SystemReference
Logarithmic Partition Coefficient (LogP)2.01Octanol/Water [17] [35]
Topological Polar Surface Area67.26 ŲCalculated [17]
Hydrogen Bond Acceptors3Molecular structure [17]
Hydrogen Bond Donors1Molecular structure [17]
Rotatable Bonds3Molecular structure [17]

The compound demonstrates solubility in various organic solvents including acetonitrile, acetone, dimethyl sulfoxide, and dimethylformamide [18]. In aqueous systems, the solubility is pH-dependent due to the presence of the carboxylic acid functional group, which can undergo ionization under basic conditions [18] [20].

Studies on related picolinic acid derivatives in dioxane-water mixtures reveal that solubility parameters are significantly influenced by the dielectric constant of the medium and hydrogen bonding interactions [20]. The dissociation constant of similar compounds shows linear relationships with solvent composition, providing insights into the behavior of 3-benzoylpicolinic acid in mixed solvent systems [20].

Structural Comparison with Related Benzoylpyridine Compounds

3-Benzoylpicolinic acid belongs to a broader family of benzoylpyridine compounds that share structural similarities but exhibit distinct physicochemical properties based on substitution patterns [29] [30] [31]. Comparative analysis with related compounds provides insights into structure-activity relationships and the influence of functional group positioning on molecular behavior [29] [30].

The synthesis of benzoylpyridines typically involves Friedel-Crafts acylation reactions, with various substitution patterns achievable through different synthetic approaches [30] [31]. 4-Benzoylpyridine, an isomeric compound, can be obtained through similar synthetic procedures with yields ranging from 87-90%, demonstrating the versatility of these synthetic methods [31].

Table 6: Structural Comparison of Benzoylpyridine Derivatives

CompoundSubstitution PatternMelting Point (°C)Molecular Weight (g/mol)Key Structural FeaturesReference
3-Benzoylpicolinic Acid2-COOH, 3-COPh151-155227.22Carboxylic acid and benzoyl groups [3] [4] [33]
4-Benzoylpyridine4-COPh72-73183.21Single benzoyl substitution [31]
β-Benzoylpicolinic AcidVariable148VariableAlternative isomer [19]

The positioning of functional groups significantly influences the chemical reactivity and physical properties of these compounds [29] [30]. The presence of both carboxylic acid and benzoyl functionalities in 3-benzoylpicolinic acid creates unique opportunities for coordination chemistry and bioconjugation applications [29].

Crystallographic studies of related 4-benzoylpyridine metal complexes reveal octahedral coordination patterns with transition metals, forming discrete complexes stabilized by hydrogen bonding interactions [41] [44]. These structural features suggest that 3-benzoylpicolinic acid may exhibit similar coordination behavior, with the carboxylic acid group providing additional chelation sites [41] [44].

The decarboxylation kinetics of picolinic acid derivatives demonstrate that electron-withdrawing substituents, such as the benzoyl group in 3-benzoylpicolinic acid, significantly accelerate thermal decomposition processes [13]. This reactivity pattern distinguishes these compounds from their unsubstituted analogs and influences their thermal stability profiles [13].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Benzoylpyridine-2-carboxylic acid

Dates

Last modified: 08-15-2023

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